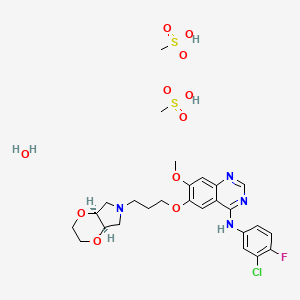

Larotinib mesylate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H36ClFN4O11S2 |

|---|---|

Molecular Weight |

699.2 g/mol |

IUPAC Name |

6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C24H26ClFN4O4.2CH4O3S.H2O/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22;2*1-5(2,3)4;/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29);2*1H3,(H,2,3,4);1H2/t22-,23+;;; |

InChI Key |

SOZDTNWXBLYRLP-GQOINVLUSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Larotrectinib: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Larotrectinib (VITRAKVI®) represents a paradigm shift in precision oncology, being one of the first cancer therapies developed with a tumor-agnostic indication. Its efficacy is not tied to a specific cancer histology but rather to the presence of a specific genomic alteration: a neurotrophic tyrosine receptor kinase (NTRK) gene fusion. Larotrectinib is a first-in-class, highly selective, and potent small-molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins. This document provides an in-depth technical overview of Larotrectinib's mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Molecular Target: The Tropomyosin Receptor Kinase (TRK) Family

The targets of Larotrectinib are the TRK proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively[1]. In normal physiology, these receptor tyrosine kinases are crucial for the development and function of the nervous system[1]. They are activated by neurotrophins, which induce receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades essential for neuronal survival, differentiation, and proliferation[2].

Oncogenic Activation via NTRK Gene Fusions

In certain cancers, chromosomal rearrangements lead to the fusion of an NTRK gene with an unrelated 5' partner gene[3][4]. This event produces a chimeric TRK fusion protein. The partner gene provides a dimerization domain that causes the TRK kinase domain to be constitutively (ligand-independently) active, functioning as a potent oncogenic driver[4][5]. These fusions lead to the uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival, driving tumor growth[1][6].

Caption: Oncogenic activation resulting from an NTRK gene fusion.

Core Mechanism of Action

Larotrectinib is a potent, orally administered, ATP-competitive inhibitor of all three TRK proteins[7][8]. It binds to the ATP-binding pocket within the kinase domain of the TRK proteins, preventing their phosphorylation and subsequent activation[2][8]. By blocking the kinase activity of the constitutively active TRK fusion proteins, Larotrectinib effectively shuts down the aberrant downstream signaling cascades.

The primary signaling pathways inhibited by Larotrectinib include:

-

MAPK (RAS/ERK) Pathway: Crucial for cell proliferation and differentiation[1][9].

-

PI3K/AKT Pathway: A key regulator of cell survival, growth, and metabolism[1][9].

-

PLCγ (Phospholipase C gamma) Pathway: Involved in cell motility and survival[1].

The ultimate cellular consequences of this inhibition in TRK fusion-positive cancer cells are the induction of G1 cell-cycle arrest, suppression of tumor cell proliferation, and the induction of apoptosis (programmed cell death)[10][11].

Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling.

Quantitative Data: Potency and Selectivity

Larotrectinib demonstrates potent inhibitory activity against all three TRK family members with high selectivity over other kinases. This specificity is crucial for its favorable safety profile, minimizing off-target effects.

| Target | IC₅₀ (nmol/L) | Reference(s) |

| TRKA | 5 - 6.5 | [2][11] |

| TRKB | 8.1 - 11 | [2][11] |

| TRKC | 10.6 - 11 | [2][11] |

| Other Kinases | >1000 (for most) | [2][8] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that Larotrectinib is at least 100-fold more selective for TRK proteins compared to a wide panel of 226 other non-TRK kinases[8][11].

Experimental Protocols

The mechanism and efficacy of Larotrectinib have been validated through a series of preclinical and clinical studies. Below are generalized methodologies for key experiments.

This assay quantifies the potency of Larotrectinib against its target kinases.

-

Objective: To determine the IC₅₀ value of Larotrectinib for TRKA, TRKB, and TRKC.

-

Methodology:

-

Reagents: Recombinant human TRK kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu, Tyr 4:1), and Larotrectinib at various concentrations.

-

Procedure: The kinase, substrate, and varying concentrations of Larotrectinib are incubated in an assay buffer. The kinase reaction is initiated by adding ATP.

-

Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by autoradiography, or more commonly, using antibody-based detection systems like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the Larotrectinib concentration. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

-

Caption: Generalized workflow for an in vitro kinase inhibition assay.

This assay measures the effect of Larotrectinib on the growth and survival of cancer cells harboring NTRK fusions.

-

Objective: To determine the effect of Larotrectinib on the viability of TRK fusion-positive cancer cell lines.

-

Methodology (Example using CCK-8):

-

Cell Culture: TRK fusion-positive cancer cells (e.g., COLO205, HCT116) are seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight[12].

-

Treatment: The cells are treated with a range of Larotrectinib concentrations for a defined period (e.g., 24-72 hours)[12].

-

Reagent Addition: A water-soluble tetrazolium salt solution (like CCK-8) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the salt into a colored formazan product[12].

-

Incubation & Measurement: After a short incubation (e.g., 1-4 hours), the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm)[12].

-

Analysis: The optical density (OD) is proportional to the number of viable cells. Cell viability is expressed as a percentage relative to untreated control cells.

-

This assay evaluates the anti-tumor activity of Larotrectinib in a living organism.

-

Objective: To assess the dose-dependent anti-tumor efficacy of Larotrectinib in vivo.

-

Methodology:

-

Implantation: Human TRK fusion-positive cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice)[11].

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into groups and treated with either vehicle control or varying doses of Larotrectinib, typically administered orally once or twice daily[11].

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to assess target inhibition).

-

Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

Mechanisms of Acquired Resistance

Despite the durable responses, acquired resistance to Larotrectinib can emerge over time, limiting long-term efficacy[13]. Resistance mechanisms are broadly categorized as on-target or off-target.

-

On-Target Resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain itself. These mutations interfere with Larotrectinib binding[13].

-

Solvent Front Mutations: The most common mechanism, these mutations (e.g., NTRK1 G595R, NTRK3 G623R) cause steric hindrance that prevents the drug from binding effectively in the ATP pocket[14][15].

-

Gatekeeper Mutations: Less common mutations (e.g., NTRK1 F589L, NTRK3 F617I) at the base of the ATP-binding pocket can also confer resistance[7][15].

-

-

Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that circumvent the need for TRK signaling to drive tumor growth[13].

-

Bypass Pathway Mutations: Acquired mutations in downstream or parallel pathway genes, such as KRAS, BRAF, or MET amplification, can reactivate oncogenic signaling despite effective TRK inhibition[14].

-

The development of second-generation TRK inhibitors, such as Selitrectinib (LOXO-195), is a key strategy to overcome on-target resistance mutations[5][14].

Conclusion

Larotrectinib's mechanism of action is a prime example of targeted cancer therapy. It is a highly selective and potent ATP-competitive inhibitor of TRKA, TRKB, and TRKC proteins. In cancers driven by oncogenic NTRK gene fusions, Larotrectinib effectively blocks the constitutive kinase activity of the resulting chimeric proteins. This inhibition shuts down critical downstream signaling pathways (MAPK, PI3K/AKT), leading to decreased tumor cell proliferation and survival. Its tumor-agnostic efficacy underscores the importance of genomic profiling in identifying patients who can benefit from this precisely targeted therapeutic approach. Understanding the molecular basis of both its action and the mechanisms of resistance is critical for its optimal clinical application and the development of next-generation therapeutic strategies.

References

- 1. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trkeducation.com [trkeducation.com]

- 9. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

The Discovery and Development of Larotrectinib: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib (formerly LOXO-101) is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC.[1][2][3] Its development represents a paradigm shift in oncology, moving from a tissue-specific to a tissue-agnostic approach to cancer therapy.[1][4] This was underscored by its landmark approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult and pediatric patients with solid tumors harboring a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[1][5] This guide provides a comprehensive technical overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of Larotrectinib.

Discovery and Initial Development

Larotrectinib was discovered by Array BioPharma and subsequently licensed to Loxo Oncology in 2013 for clinical development.[1][4] The development program was a collaborative effort between Loxo Oncology and Bayer AG.[2] The core concept behind Larotrectinib's development was to target a specific genomic alteration, NTRK gene fusions, irrespective of the cancer's histological type.[1][4]

NTRK gene fusions are chromosomal abnormalities that result in the fusion of an NTRK gene (NTRK1, NTRK2, or NTRK3) with an unrelated gene.[6][7] This fusion leads to the constitutive activation of the TRK kinase domain, driving oncogenesis through downstream signaling pathways.[8][9][10]

Mechanism of Action

Larotrectinib is a potent and selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[1][2][3] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and preventing the phosphorylation of downstream signaling molecules.[11] This blockade of TRK signaling induces cellular apoptosis and inhibits the growth of tumors that are dependent on NTRK fusion proteins for their proliferation and survival.[6][12]

Signaling Pathway

The constitutive activation of TRK fusion proteins leads to the activation of several key downstream signaling pathways that are crucial for cell growth, proliferation, and survival. These include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[7][8]

-

Phosphoinositide 3-kinase (PI3K)-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and metabolism.[7][8]

-

Phospholipase C-gamma (PLCγ) Pathway: Involved in cell motility and invasion.[7][8]

Larotrectinib effectively inhibits the activation of these pathways by blocking the initial TRK-mediated signaling cascade.

Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.

Preclinical Studies

Kinase Inhibition Assays

Methodology: The inhibitory activity of Larotrectinib against TRK kinases was assessed using in vitro kinase assays. Recombinant human TRKA, TRKB, and TRKC kinase domains were incubated with a sub-KM concentration of ATP and a peptide substrate in the presence of varying concentrations of Larotrectinib. The phosphorylation of the substrate was measured to determine the IC50 values.

Data Summary:

| Kinase | IC50 (nmol/L) |

| TRKA | 5 |

| TRKB | 11 |

| TRKC | 6 |

| Data from in vitro assays.[3] |

Cellular Proliferation Assays

Methodology: The effect of Larotrectinib on the proliferation of cancer cell lines harboring NTRK fusions was evaluated. Cells were seeded in 96-well plates and treated with increasing concentrations of Larotrectinib for 72 hours. Cell viability was assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

In Vivo Xenograft Models

Methodology: The anti-tumor efficacy of Larotrectinib was evaluated in immunodeficient mice bearing xenografts of human tumors with documented NTRK fusions. Mice were orally administered Larotrectinib or a vehicle control daily. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated TRK).

Experimental Workflow:

Caption: Workflow for in vivo xenograft studies of Larotrectinib.

Clinical Development

The clinical development of Larotrectinib was notable for its use of a "basket trial" design, enrolling patients with any solid tumor type harboring an NTRK gene fusion.[10][13] This approach was instrumental in demonstrating the drug's tissue-agnostic efficacy. The approval of Larotrectinib was based on data from three key multicenter, open-label, single-arm clinical trials.[3][5][14]

-

LOXO-TRK-14001 (NCT02122913): A Phase 1 dose-escalation study in adult patients with advanced solid tumors.[15][16]

-

SCOUT (NCT02637687): A Phase 1/2 study in pediatric patients with advanced solid or primary central nervous system tumors.[17][18]

-

NAVIGATE (NCT02576431): A Phase 2 basket trial in adult and adolescent patients with NTRK fusion-positive tumors.[13][19]

Clinical Trial Protocols

Patient Selection: Eligible patients had locally advanced or metastatic solid tumors with a documented NTRK gene fusion, as determined by local laboratory testing (Next-Generation Sequencing or Fluorescence In Situ Hybridization).[5] Patients were required to have progressed on or be intolerant to standard therapies.

Dosing and Administration:

-

Adults: 100 mg orally twice daily.[5]

-

Pediatrics: 100 mg/m² orally twice daily (maximum 100 mg per dose).[5]

Efficacy Endpoints: The primary efficacy endpoint was Overall Response Rate (ORR) as assessed by an independent review committee according to RECIST v1.1.[5] Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).

Efficacy and Safety Data

A pooled analysis of the first 55 patients enrolled across the three trials demonstrated significant and durable anti-tumor activity.[5]

Efficacy Data Summary:

| Endpoint | Result (n=55) | 95% Confidence Interval |

| Overall Response Rate (ORR) | 75% | 61% - 85% |

| Complete Response (CR) | 22% | |

| Partial Response (PR) | 53% | |

| Data from pooled analysis of three clinical trials.[5] |

Safety Profile: Larotrectinib was generally well-tolerated. The most common adverse reactions (≥20%) were fatigue, nausea, dizziness, vomiting, increased AST, cough, increased ALT, constipation, and diarrhea.[5]

Synthesis of Larotrectinib

A synthetic route for Larotrectinib was disclosed in a patent filed by Array BioPharma.[1] The synthesis involves a multi-step process.

Key Synthetic Steps:

-

Condensation of 2,5-difluorobenzaldehyde with Ellman's auxiliary to form a transient sulfinyl imine.[1]

-

Treatment with a Grignard reagent to yield a sulfinamide.[1]

-

Removal of the chiral auxiliary and cyclization to form a pyrrolidine intermediate.[1]

-

SNAr reaction of the pyrrolidine with a nitropyrazolopyrimidine.[1]

-

Nitro reduction to form an aminopyrazolopyrimidine.[1]

-

Final coupling reactions to yield Larotrectinib.[1]

Caption: High-level overview of the synthetic pathway for Larotrectinib.

Mechanisms of Resistance

Acquired resistance to Larotrectinib has been observed in some patients. The primary mechanism of resistance is the development of on-target mutations in the NTRK kinase domain.[6][12] These mutations can interfere with the binding of Larotrectinib to the TRK protein.

Common Resistance Mutations:

-

Solvent Front Mutations: (e.g., NTRK1 G595R, NTRK3 G623R)[12]

-

Gatekeeper Mutations: (e.g., NTRK1 F589L)

Off-target resistance mechanisms, such as the activation of bypass signaling pathways, have also been reported.[6]

Conclusion

The discovery and development of Larotrectinib mark a significant milestone in the field of precision oncology. Its tissue-agnostic approval based on a specific genomic biomarker has paved the way for a new paradigm in cancer drug development. The robust and durable responses observed in patients with TRK fusion-positive cancers highlight the therapeutic potential of targeting oncogenic drivers. Ongoing research is focused on overcoming resistance mechanisms and further optimizing the use of TRK inhibitors in the clinic.

References

- 1. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larotrectinib - Wikipedia [en.wikipedia.org]

- 5. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Portico [access.portico.org]

- 12. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A Phase 1 Study of the Oral TRK Inhibitor Larotrectinib in Adult Patients with Solid Tumors [mdanderson.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRK-fusion Positive Solid Tumors [clin.larvol.com]

A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of Larotrectinib Mesylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has emerged as a paradigm-shifting therapeutic agent for the treatment of TRK fusion-positive cancers. This technical guide provides an in-depth examination of the chemical structure and physicochemical properties of Larotrectinib Mesylate Hydrate. Key analytical data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for crucial characterization techniques are also provided, alongside visualizations of the TRK signaling pathway and a representative experimental workflow for the solid-state characterization of an active pharmaceutical ingredient (API).

Chemical Structure and Identification

Larotrectinib is a potent and selective inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC.[1][2] The active pharmaceutical ingredient is often formulated as a salt to improve its physicochemical properties. While the sulfate salt is well-documented, this guide focuses on the mesylate hydrate form. A patent has described a crystalline form of Larotrectinib methanesulfonate, designated as Form M1.[3]

The chemical structure of the Larotrectinib free base is provided below, along with its IUPAC name and other key identifiers.

Larotrectinib

-

IUPAC Name: (3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide[4]

-

Molecular Formula: C₂₁H₂₂F₂N₆O₂[4]

-

Molar Mass: 428.44 g/mol [4]

-

CAS Number: 1223403-58-4[4]

The mesylate hydrate form consists of the Larotrectinib cation, a mesylate (methanesulfonate) anion, and one or more water molecules.

Figure 1: 2D representation of Larotrectinib Mesylate Hydrate components.

Physicochemical Properties

The physicochemical properties of an API are critical for its formulation, delivery, and bioavailability. While specific quantitative data for Larotrectinib mesylate hydrate is not extensively available in the public domain, data for the well-characterized sulfate salt provides a valuable reference point.

| Property | Value (Larotrectinib Sulfate) | Reference(s) |

| Appearance | Off-white to yellow to pinkish-yellow solid | [5] |

| Melting Point | 210.9-212.5 °C | [6] |

| Solubility | pH-dependent: > 10 mg/mL (pH < 1.5) ~ 2–3 mg/mL (pH 2.5) ~1 mg/mL (pH > 3.5) Insoluble in water (free base) | [5][7] |

| pKa (Strongest Acidic) | 10.94 (predicted) | [8] |

| pKa (Strongest Basic) | 0.7 (predicted) | [8] |

| LogP | 2.07 (predicted) | [9] |

| Polymorphism | Larotrectinib sulfate has been observed as a single polymorph. A specific crystalline form (M1) is known for the mesylate. | [3][5] |

Signaling Pathway

Larotrectinib functions by inhibiting the Tropomyosin Receptor Kinases (TRK), which are encoded by the NTRK1, NTRK2, and NTRK3 genes.[10] In TRK fusion-positive cancers, chromosomal rearrangements lead to the formation of chimeric TRK fusion proteins that are constitutively active, driving oncogenic signaling.[2] These pathways include the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, which promotes cell survival and growth.[3][11] Larotrectinib binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[11]

Figure 2: TRK Signaling Pathway and Inhibition by Larotrectinib.

Experimental Protocols

The characterization of Larotrectinib mesylate hydrate involves a suite of analytical techniques to determine its identity, purity, and physicochemical properties. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A stability-indicating HPLC method is crucial for determining the purity of Larotrectinib and quantifying it in various matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Sunsil C18 column.[12]

-

Mobile Phase: A 1:1 ratio of KH₂PO₄ buffer and methanol.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 262 nm.[13]

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Prepare a stock solution of Larotrectinib standard at a concentration of 1000 µg/mL in the mobile phase.[12]

-

For capsule analysis, dissolve the contents in the mobile phase to achieve a similar concentration.[12]

-

Prepare a series of calibration standards by diluting the stock solution (e.g., 50-150 µg/mL).[12]

-

-

Analysis:

-

Inject the calibration standards to establish a linearity curve.

-

Inject the sample solution.

-

The retention time for Larotrectinib is approximately 3.4 minutes under these conditions.[12]

-

Quantify the amount of Larotrectinib in the sample by comparing its peak area to the calibration curve.

-

Shake-Flask Method for Solubility Determination

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[14]

-

Materials:

-

Larotrectinib mesylate hydrate powder.

-

pH-buffered solutions (e.g., pH 1.2, 4.5, and 6.8).

-

Glass vials with screw caps.

-

Shaking incubator or orbital shaker.

-

Centrifuge.

-

HPLC system for quantification.

-

-

Procedure:

-

Add an excess amount of Larotrectinib mesylate hydrate to each vial containing a known volume of the respective pH buffer.[14]

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16]

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid phase from the supernatant.[15]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the mobile phase and analyze the concentration of dissolved Larotrectinib using a validated HPLC method.[14]

-

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure the thermal properties of a sample, such as its melting point and heat of fusion.[17]

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation:

-

Accurately weigh a small amount of Larotrectinib mesylate hydrate (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).[18]

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is a powerful technique for identifying the crystalline form of a solid material.[19]

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation:

-

Gently grind a small amount of Larotrectinib mesylate hydrate to a fine powder.

-

Mount the powdered sample onto a sample holder.

-

-

Analysis:

-

Expose the sample to a monochromatic X-ray beam.

-

Scan the detector over a range of 2θ angles (e.g., 2° to 40°).

-

Record the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form. The XRPD pattern for Larotrectinib methanesulfonate form M1 has characteristic peaks at 7.2, 9.3, 17.2, 18.9, and 22.7 degrees 2-theta ± 0.2 degrees 2-theta.[3]

-

Experimental Workflow

The characterization of a new API salt form like Larotrectinib mesylate hydrate follows a logical workflow to ensure a comprehensive understanding of its properties.

Figure 3: A Representative Workflow for API Solid-State Characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of Larotrectinib mesylate hydrate, a significant advancement in the targeted therapy of TRK fusion-positive cancers. By consolidating available data, presenting detailed experimental protocols, and visualizing key concepts, this document serves as a valuable resource for researchers and professionals in the field of drug development. Further characterization of the mesylate hydrate form will be beneficial for optimizing its formulation and clinical application.

References

- 1. Larotrectinib Sulfate | C21H24F2N6O6S | CID 67330085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. US20200255435A1 - Salts and solid state forms of larotrectinib - Google Patents [patents.google.com]

- 4. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Biochemistry/Ras-ERK and PI3K-mTOR pathways - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. alfatestlab.com [alfatestlab.com]

- 8. View of A QbD-based stability-indicating RP-HPLC method for larotrectinib: degradation kinetics and integrated white, green, and blue analytical assessment [japtronline.com]

- 9. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00358F [pubs.rsc.org]

- 15. data.epo.org [data.epo.org]

- 16. researchgate.net [researchgate.net]

- 17. Khan Academy [khanacademy.org]

- 18. asianjpr.com [asianjpr.com]

- 19. crystallizationsystems.com [crystallizationsystems.com]

Larotrectinib's Binding Affinity for TRKA, TRKB, and TRKC Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Larotrectinib for the Tropomyosin Receptor Kinase (TRK) family members: TRKA, TRKB, and TRKC. Larotrectinib is a first-in-class, highly selective, and potent ATP-competitive inhibitor of all three TRK proteins.[1][2] Its mechanism of action involves blocking the ATP-binding site of the TRK receptors, thereby inhibiting their kinase activity and downstream signaling.[2] This guide summarizes the quantitative binding data, details the experimental methodologies used to determine these values, and visualizes the relevant biological and experimental pathways.

Quantitative Binding Affinity and Inhibitory Potency

Larotrectinib exhibits low nanomolar inhibitory concentrations (IC50) against all three TRK receptors, demonstrating its high potency. The binding affinity has been characterized through various biochemical and cellular assays, with the key quantitative data summarized in the tables below.

| Receptor | IC50 (nM)[1] |

| TRKA | 5 |

| TRKB | 11 |

| TRKC | 11 |

Table 1: Half-maximal inhibitory concentration (IC50) of Larotrectinib for TRK receptors in biochemical assays.

| Parameter | Value |

| Fold Selectivity for TRK over other kinases | >100-fold |

Table 2: Selectivity profile of Larotrectinib.

Experimental Protocols

The determination of Larotrectinib's binding affinity and inhibitory potency involves a series of sophisticated biochemical and cell-based assays. The following sections detail the typical methodologies employed.

Biochemical Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay directly measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.

-

Principle: A europium (Eu)-labeled anti-tag antibody binds to the TRK kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase's active site. The proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high FRET signal.[3] Larotrectinib competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal in a dose-dependent manner.[3]

-

Materials:

-

Procedure:

-

Prepare a 3X solution of Larotrectinib at various concentrations.

-

Prepare a 3X kinase/antibody solution (e.g., 15 nM kinase and 6 nM antibody).

-

Prepare a 3X tracer solution.

-

In a 384-well plate, add 5 µL of the test compound (Larotrectinib).

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.

-

-

Data Analysis: The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated. The IC50 values are determined by fitting the dose-response curves using a sigmoidal dose-response model.

2. Microfluidic Mobility Shift Kinase Assay (e.g., Caliper Assay)

This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

-

Principle: The kinase reaction is performed in the presence of a fluorescently labeled peptide substrate and ATP. The reaction mixture is then introduced into a microfluidic chip where the phosphorylated and non-phosphorylated peptides are separated by electrophoresis based on their charge and size. The amount of product formed is quantified by detecting the fluorescence of the separated peptides.

-

Materials:

-

Recombinant human TRKA, TRKB, or TRKC.

-

Fluorescently labeled peptide substrate (e.g., FITC-Ahx-EAIYAAPFAKKK-NH2).[4]

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 20 mM MgCl2, 2 mM MnCl2).[4]

-

Larotrectinib, serially diluted in DMSO.

-

Stop solution (e.g., 100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, 0.015% Brij35).[4]

-

-

Procedure:

-

Add 50 nL of serially diluted Larotrectinib to the wells of a 384-well plate.

-

Add 4.5 µL of a solution containing the peptide substrate and ATP.[4]

-

Initiate the kinase reaction by adding 4.5 µL of the enzyme solution.[4]

-

Incubate the reaction at 30°C for 60 minutes.[4]

-

Terminate the reaction by adding 16 µL of stop solution.[4]

-

Analyze the samples using a Caliper LC3000 workstation.

-

-

Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined from the dose-response curves.

Cell-Based Assays

1. TRK Autophosphorylation Assay

This assay measures the ability of Larotrectinib to inhibit the autophosphorylation of TRK receptors in a cellular context.

-

Principle: Cells engineered to overexpress a TRK fusion protein are treated with Larotrectinib. The cells are then lysed, and the phosphorylation status of the TRK receptor is assessed by Western blotting or ELISA using a phospho-specific antibody.

-

Materials:

-

Cancer cell line harboring a TRK fusion (e.g., KM-12 colorectal cancer cells with TPM3-NTRK1 fusion).[2]

-

Cell culture medium and supplements.

-

Larotrectinib.

-

Lysis buffer.

-

Antibodies: anti-phospho-TRK and anti-total-TRK.

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Plate the TRK fusion-positive cells and allow them to adhere.

-

Treat the cells with varying concentrations of Larotrectinib for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with anti-phospho-TRK and anti-total-TRK antibodies.

-

Detect the antibody binding using a chemiluminescent substrate.

-

-

Data Analysis: The band intensities for phospho-TRK and total-TRK are quantified. The ratio of phospho-TRK to total-TRK is calculated and plotted against the Larotrectinib concentration to determine the IC50 for inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

The inhibition of TRK receptors by Larotrectinib disrupts key downstream signaling pathways that are critical for tumor cell proliferation and survival.

TRK Signaling Pathways

Constitutively active TRK fusion proteins drive oncogenesis through the activation of several downstream signaling cascades, including the MAPK, PI3K-AKT, and PLCγ pathways.[2]

Caption: TRK signaling pathways inhibited by Larotrectinib.

Experimental Workflow: Biochemical Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of Larotrectinib using a biochemical kinase assay.

Caption: Workflow for a biochemical kinase inhibition assay.

Logical Relationship: From Target Engagement to Clinical Response

The high binding affinity of Larotrectinib for TRK receptors is the fundamental basis for its clinical efficacy in patients with TRK fusion-positive cancers.

Caption: Logical flow from molecular binding to clinical outcome.

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]

The Significance of NTRK Gene Fusions as Oncogenic Drivers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are a class of oncogenic alterations that have emerged as clinically significant therapeutic targets across a wide range of solid tumors. These fusions lead to the expression of chimeric tropomyosin receptor kinase (TRK) proteins with constitutively active kinase domains, driving downstream signaling pathways that promote tumorigenesis. The development of highly specific TRK inhibitors has revolutionized the treatment landscape for patients with NTRK fusion-positive cancers, demonstrating the power of precision oncology. This technical guide provides an in-depth overview of the molecular biology of NTRK fusions, their prevalence across various cancer types, established and emerging methods for their detection, and the clinical efficacy of targeted therapies. Detailed experimental protocols for key detection methodologies are also provided to aid in the practical implementation of NTRK fusion testing.

Introduction: The TRK Family and the Genesis of Oncogenic Fusions

The neurotrophic tyrosine receptor kinase (NTRK) genes, NTRK1, NTRK2, and NTRK3, encode for the tropomyosin receptor kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively.[1][2] These transmembrane receptors play a crucial role in the development and function of the nervous system.[2] Under normal physiological conditions, the binding of neurotrophin ligands to the extracellular domain of TRK receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways, which are critical for neuronal cell survival, proliferation, and differentiation.[1][3][4]

Oncogenic NTRK gene fusions arise from chromosomal rearrangements that join the 3' end of an NTRK gene, containing the kinase domain, with the 5' end of a partner gene.[4] This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to ligand-independent activation of downstream signaling pathways and uncontrolled cell growth and proliferation.[2][4]

Signaling Pathways Driven by NTRK Fusions

The constitutive activation of TRK fusion proteins leads to the aberrant and continuous stimulation of downstream signaling pathways critical for cell growth and survival. The primary pathways implicated in NTRK fusion-driven oncogenesis are the MAPK, PI3K/AKT, and PLCγ pathways.

Prevalence of NTRK Gene Fusions in Solid Tumors

NTRK gene fusions are rare oncogenic drivers, with an overall prevalence of approximately 0.3% across all solid tumors.[5] However, their frequency varies significantly depending on the tumor type. In some rare cancers, such as infantile fibrosarcoma and secretory carcinoma of the breast and salivary glands, NTRK fusions are defining features, with a prevalence exceeding 90%.[1] In more common cancers like lung, colorectal, and breast cancer, the prevalence is generally less than 1%.[1]

Table 1: Prevalence of NTRK Gene Fusions in Various Solid Tumors

| Tumor Type | Prevalence of NTRK Fusions | References |

| High Prevalence (>90%) | ||

| Infantile Fibrosarcoma | >90% | [1] |

| Secretory Carcinoma of the Breast | >90% | [1] |

| Mammary Analogue Secretory Carcinoma (MASC) of the Salivary Gland | >90% | [1] |

| Congenital Mesoblastic Nephroma | >83% | [1] |

| Intermediate Prevalence (5-25%) | ||

| Papillary Thyroid Cancer (pediatric) | ~26% | [1] |

| Spitzoid Neoplasms | ~16% | [1] |

| Low Prevalence (<5%) | ||

| Soft Tissue Sarcoma | 0.57% - 3.0% | [5][6] |

| Head and Neck Cancer | 0.95% - 1.31% | [6][7] |

| Thyroid Cancer (adult) | 1.31% - 1.32% | [6] |

| Glioblastoma | 1.91% | [7] |

| Small Intestine Cancer | 1.32% | [7] |

| Colorectal Cancer | 0.7% - 1.5% | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | 0.2% - 0.3% | [1] |

| Breast Cancer | 0.13% - 0.63% | [7][8] |

| Uterine Cancer | 0.19% | [7] |

The most common fusion partners for NTRK genes include ETV6, TPM3, and LMNA.[8] The ETV6-NTRK3 fusion is particularly prevalent in both adult and pediatric cancers.[8]

Table 2: Common NTRK Fusion Partners

| NTRK Gene | Common Fusion Partners |

| NTRK1 | TPM3, LMNA, TPR |

| NTRK2 | TRIM24, PAN3, AFAP1 |

| NTRK3 | ETV6, BTBD1, EML4 |

Diagnostic Assays for the Detection of NTRK Fusions

The identification of NTRK gene fusions is critical for selecting patients who may benefit from TRK inhibitor therapy. Several diagnostic methods are available, each with its own advantages and limitations.

References

- 1. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence and clinico-genomic characteristics of patients with TRK fusion cancer in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevalence of neurotrophic tropomyosin receptor kinase (NTRK) fusion gene positivity in patients with solid tumors in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA hybrid-capture next-generation sequencing has high sensitivity in identifying known and less characterized oncogenic and likely oncogenic NTRK fusions in a real-world standard-of-care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NTRK gene fusions in solid tumors: agnostic relevance, prevalence and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Larotrectinib Effect: A Technical Deep Dive into Downstream Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib, a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has demonstrated remarkable efficacy in the treatment of cancers harboring NTRK gene fusions. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Larotrectinib. We will delve into the mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for key assays used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Role of TRK Fusions in Oncogenesis

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are transmembrane proteins that play a crucial role in neuronal development and function.[1] In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene partner. This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2][3]

Larotrectinib is an ATP-competitive inhibitor that specifically targets the kinase domain of all three TRK proteins, thereby blocking the aberrant signaling cascades initiated by TRK fusion proteins.[4]

Downstream Signaling Pathways Affected by Larotrectinib

The constitutive activation of TRK fusion proteins triggers several key downstream signaling pathways. Larotrectinib's inhibition of TRK effectively dampens these oncogenic signals. The primary pathways affected are:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.

-

Phospholipase C gamma (PLCγ) Pathway: This pathway is involved in cell motility and invasion.

The following diagram illustrates the central role of TRK fusion proteins in activating these pathways and how Larotrectinib intervenes.

Quantitative Analysis of Larotrectinib's Inhibitory Activity

The potency of Larotrectinib has been quantified through various preclinical studies. The following tables summarize key inhibitory concentration (IC50) values and observed effects on downstream signaling molecules.

Table 1: Larotrectinib IC50 Values against TRK Kinases

| Kinase | IC50 (nM) | Reference |

| TRKA | 5-11 | [3] |

| TRKB | 5-11 | [3] |

| TRKC | 5-11 | [3] |

Table 2: Effects of Larotrectinib on Downstream Signaling Pathways

| Cell Line | Cancer Type | Treatment | Effect | Quantitative Data | Reference |

| COLO205 | Colon Cancer | Larotrectinib (300 nM) | Increased AMPK phosphorylation, Suppressed mTOR phosphorylation | Significant increase in p-AMPK/AMPK ratio, Significant decrease in p-mTOR/mTOR ratio | [1] |

| HCT116 | Colon Cancer | Larotrectinib (300 nM) | Increased AMPK phosphorylation, Suppressed mTOR phosphorylation | Significant increase in p-AMPK/AMPK ratio, Significant decrease in p-mTOR/mTOR ratio | [1] |

Note: Specific quantitative data on the percentage reduction of p-ERK and p-AKT were not consistently available across a wide range of public sources. Researchers are encouraged to perform these experiments in their specific models of interest.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Larotrectinib.

Detection of NTRK Gene Fusions

The accurate identification of NTRK gene fusions is critical for patient selection. Several methods are employed, each with its own advantages and limitations.

-

Principle: IHC detects the overexpression of TRK proteins in tumor tissue. It is often used as a screening tool.

-

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a protein block solution.

-

Primary Antibody Incubation: Sections are incubated with a pan-TRK antibody (e.g., clone EPR17341) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

-

Interpretation: Positive staining is indicated by brown cytoplasmic and/or membranous staining in tumor cells. A positive IHC result should be confirmed by a molecular method.

-

Principle: FISH uses fluorescently labeled DNA probes to detect chromosomal rearrangements involving the NTRK genes.

-

Protocol:

-

Probe Selection: Use break-apart probes for NTRK1, NTRK2, and NTRK3.

-

Tissue Preparation: Prepare FFPE tissue sections as for IHC.

-

Pre-treatment: Sections are treated with a pre-treatment solution to unmask the target DNA.

-

Denaturation: The probe and target DNA are denatured at high temperature.

-

Hybridization: The fluorescent probes are hybridized to the target DNA overnight.

-

Washing: Post-hybridization washes are performed to remove unbound probes.

-

Counterstaining and Visualization: Nuclei are counterstained with DAPI, and the slides are analyzed using a fluorescence microscope.

-

-

Interpretation: A break-apart signal (separation of green and red signals) indicates a gene rearrangement.

-

Principle: NGS allows for the comprehensive analysis of DNA or RNA to identify gene fusions, including novel fusion partners. RNA-based NGS is preferred for detecting expressed fusions.

-

Protocol:

-

Nucleic Acid Extraction: Extract high-quality DNA or RNA from tumor tissue or liquid biopsy samples.

-

Library Preparation: Prepare sequencing libraries using a targeted panel that includes the NTRK genes. For RNA, this involves reverse transcription to cDNA.

-

Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis: Use bioinformatics pipelines to align reads, identify fusion transcripts, and call variants.

-

-

Interpretation: The presence of reads spanning the junction of an NTRK gene and a partner gene confirms a fusion.

References

- 1. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Pharmacodynamics of Larotrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib (formerly LOXO-101 or ARRY-470) is a first-in-class, highly selective, and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3][4][5][6] Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric solid tumors.[1][4] Larotrectinib is a "tumor-agnostic" therapy, meaning its efficacy is linked to the presence of a specific genetic marker (NTRK gene fusion) rather than the tumor's location in the body.[2] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Larotrectinib, presenting key data from various in vitro and in vivo models.

Pharmacodynamics: Target Engagement and Antitumor Activity

Larotrectinib potently and selectively inhibits TRKA, TRKB, and TRKC by competing with adenosine triphosphate (ATP) for binding to the kinase domain.[1] This inhibition blocks the constitutive activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the MAPK, PI3K-AKT, and PLCγ pathways.[3]

In Vitro Potency

Larotrectinib has demonstrated low nanomolar inhibitory concentrations (IC50) against all three TRK kinases.

| Target | IC50 (nmol/L) |

| TRKA | 5 |

| TRKB | 11 |

| TRKC | 6 |

| Table 1: In Vitro Inhibitory Potency of Larotrectinib against TRK Kinases.[1] |

In Vivo Antitumor Efficacy

Preclinical studies in mouse xenograft models have consistently shown that oral administration of Larotrectinib leads to significant, dose-dependent tumor growth inhibition in cancers harboring NTRK gene fusions.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Athymic nude mice with TRK-fusion expressing tumors | Dose-dependent | Confirmed | [1] |

| (Specific models and quantitative data not fully available in public sources) | - | - | |

| Table 2: Summary of In Vivo Antitumor Activity of Larotrectinib. |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The preclinical pharmacokinetic profile of Larotrectinib has been characterized in mice, providing insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Mice

A study utilizing a validated LC-MS/MS method provided the following pharmacokinetic parameters for Larotrectinib in male ICR mice following a single 10 mg/kg dose.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 10 | 10 |

| AUC (ng·h/mL) | 2,834.7 ± 456.3 | 1,287.9 ± 234.5 |

| Cmax (ng/mL) | - | 489.3 ± 98.7 |

| Tmax (h) | - | 0.5 |

| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.4 |

| CL (L/h/kg) | 3.5 ± 0.6 | - |

| Vd (L/kg) | 9.1 ± 1.2 | - |

| Bioavailability (%) | - | 45.4 |

| Table 3: Pharmacokinetic Parameters of Larotrectinib in Mice.[7] |

Signaling Pathway and Experimental Workflows

TRK Signaling Pathway Inhibition by Larotrectinib

The oncogenic activity of TRK fusion proteins stems from their ligand-independent dimerization and constitutive activation of downstream signaling cascades. Larotrectinib effectively blocks these pathways.

Caption: TRK signaling pathway and its inhibition by Larotrectinib.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of Larotrectinib typically follows a structured workflow to establish its efficacy and safety profile before clinical trials.

Caption: A typical preclinical evaluation workflow for Larotrectinib.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Larotrectinib following intravenous and oral administration in mice.

Animal Model: Male ICR mice, 9 weeks old.[7]

Housing: Mice were housed at 23°C with a relative humidity of 50% under a 12-hour light/dark cycle.[7]

Drug Formulation and Administration:

-

Intravenous (IV): Larotrectinib was administered at a dose of 10 mg/kg.

-

Oral (PO): Larotrectinib was administered at a dose of 10 mg/kg.

Blood Sampling:

-

Approximately 30 µL of blood was collected at the following time points: 0 (pre-dose), 5 minutes (IV only), 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours, and 8 hours post-administration.[7]

-

Blood samples were immediately centrifuged to separate plasma.[7]

-

Plasma samples were stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of Larotrectinib were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[7]

-

Protein precipitation with acetonitrile was used for sample preparation.[7]

-

The linear range of the assay was 5–10,000 ng/mL in mouse plasma.[7]

Data Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.[7]

In Vivo Antitumor Efficacy Study (General Protocol)

Objective: To evaluate the dose-dependent antitumor activity of Larotrectinib in a mouse xenograft model of TRK fusion-positive cancer.

Animal Model: Athymic nude mice.[1]

Tumor Model:

-

Human cancer cell lines harboring known NTRK gene fusions are cultured in vitro.

-

A suspension of these cells is subcutaneously implanted into the flank of the mice.

-

Tumors are allowed to grow to a palpable size before the start of treatment.

Treatment:

-

Mice are randomized into vehicle control and Larotrectinib treatment groups.

-

Larotrectinib is typically administered orally once or twice daily at various dose levels.

Efficacy Endpoints:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Statistical analysis is performed to determine the significance of the observed antitumor effects.

Conclusion

The preclinical data for Larotrectinib robustly demonstrate its potent and selective inhibition of TRK kinases, leading to significant antitumor activity in NTRK fusion-positive cancer models. The pharmacokinetic profile in mice indicates good oral bioavailability and a half-life that supports viable dosing regimens. These foundational preclinical studies were instrumental in guiding the successful clinical development of Larotrectinib as a paradigm-shifting, tumor-agnostic cancer therapy. Further research into specific preclinical models and detailed efficacy data will continue to enhance our understanding of this targeted agent.

References

- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larotrectinib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 4. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Preclinical Power of Larotrectinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has emerged as a paradigm-shifting therapy in oncology. Its tumor-agnostic approval for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions underscores the power of precision medicine. This technical guide provides a comprehensive summary of the pivotal preclinical in vitro and in vivo studies that laid the groundwork for its clinical success. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways that govern its potent anti-tumor activity.

In Vitro Studies: Unraveling the Molecular Mechanism and Potency

Larotrectinib's preclinical evaluation began with a thorough characterization of its activity in controlled laboratory settings. These in vitro studies were instrumental in defining its mechanism of action, potency, and selectivity against the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).

Kinase Inhibition Profile

Larotrectinib demonstrated potent and selective inhibition of all three TRK kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were consistently in the low nanomolar range, indicating a high affinity for its targets.[1][2]

| Kinase Target | IC50 (nmol/L) |

| TRKA | 5 - 11 |

| TRKB | 5 - 11 |

| TRKC | 5 - 11 |

Table 1: Larotrectinib Kinase Inhibitory Potency [1][2]

Notably, when screened against a large panel of other kinases, Larotrectinib displayed minimal off-target activity, highlighting its high selectivity for the TRK family.[3]

Anti-proliferative and Pro-apoptotic Activity in NTRK Fusion-Positive Cancer Cell Lines

The anti-tumor effects of Larotrectinib were further investigated in various cancer cell lines harboring NTRK gene fusions. These studies consistently showed that Larotrectinib effectively inhibits cell proliferation and induces programmed cell death (apoptosis).

| Cell Line | Cancer Type | NTRK Fusion | In Vitro Effect | IC50 |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Dose-dependent inhibition of proliferation | Consistent with kinase IC50 |

| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | Dose-dependent inhibition of proliferation | Consistent with kinase IC50 |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Dose-dependent inhibition of proliferation | Consistent with kinase IC50 |

| COLO205 | Colon Cancer | Not Specified | Inhibition of proliferation | ~400 nM |

| HCT116 | Colon Cancer | Not Specified | Inhibition of proliferation | ~1000 nM |

Table 2: In Vitro Anti-Tumor Activity of Larotrectinib in NTRK Fusion-Positive Cell Lines [2][4]

In vitro assays revealed that Larotrectinib's inhibition of TRK signaling leads to G1 cell-cycle arrest and the induction of apoptosis.[3]

Experimental Protocols: In Vitro Assays

To ensure the reproducibility and rigor of these findings, specific and detailed experimental protocols were followed.

TRK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Larotrectinib against TRKA, TRKB, and TRKC kinases.

Methodology:

-

Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and Larotrectinib at various concentrations.

-

Procedure:

-

The kinase, substrate, and varying concentrations of Larotrectinib are incubated in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP) or non-radioactive techniques like ELISA-based assays with anti-phosphotyrosine antibodies.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of Larotrectinib.

-

Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of Larotrectinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: NTRK fusion-positive cancer cell lines (e.g., KM12, COLO205, HCT116) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of Larotrectinib concentrations for a specified duration (e.g., 72 hours).

-

A Cell Counting Kit-8 (CCK-8) solution, which contains a tetrazolium salt, is added to each well.

-

Viable cells with active metabolism reduce the tetrazolium salt to a formazan dye, resulting in a color change.

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Caption: Larotrectinib inhibits the constitutively active NTRK fusion protein, blocking downstream signaling pathways.

Caption: Workflow for determining the in vitro anti-proliferative activity of Larotrectinib.

In Vivo Studies: Demonstrating Anti-Tumor Efficacy in Animal Models

Following the promising in vitro results, the efficacy of Larotrectinib was evaluated in living organisms, primarily in mouse xenograft models. These studies provided crucial evidence of its anti-tumor activity in a more complex biological system.

Tumor Growth Inhibition in Xenograft Models

In athymic nude mice bearing tumors derived from the human colorectal cancer cell line KM12 (harboring a TPM3-NTRK1 fusion), oral administration of Larotrectinib resulted in significant, dose-dependent tumor growth inhibition.[2] These findings were critical in establishing the therapeutic potential of Larotrectinib in a whole-animal context. Similar potent anti-tumor activity was observed in other in vivo models of TRK fusion-positive cancers.[5]

| Xenograft Model | Cancer Type | NTRK Fusion | Treatment | Outcome |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Oral Larotrectinib | Significant, dose-dependent tumor growth inhibition |

Table 3: In Vivo Efficacy of Larotrectinib in a Xenograft Model [2]

Experimental Protocols: In Vivo Studies

The in vivo efficacy of Larotrectinib was assessed using well-established and ethically approved animal study protocols.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Larotrectinib.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation:

-

NTRK fusion-positive cancer cells (e.g., KM12) are cultured and harvested.

-

A specific number of viable cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

-

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The treatment group receives Larotrectinib orally at specified doses and schedules. The control group receives a vehicle control.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.

Preclinical Pharmacokinetics and Safety Pharmacology

Preclinical pharmacokinetic studies in animals, such as mice, were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of Larotrectinib. These studies are crucial for determining appropriate dosing regimens for clinical trials.[6]

Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on major physiological systems. While specific preclinical safety pharmacology data for Larotrectinib is not extensively detailed in the public domain, the favorable safety profile observed in clinical trials, with most adverse events being grade 1 or 2, suggests a positive outcome from these initial studies.[7][8]

Conclusion

The comprehensive preclinical in vitro and in vivo evaluation of Larotrectinib provided a robust foundation for its successful clinical development. The potent and selective inhibition of TRK kinases, coupled with significant anti-proliferative and pro-apoptotic effects in NTRK fusion-positive cancer cells, translated into remarkable tumor growth inhibition in animal models. These preclinical findings, generated through rigorous and well-defined experimental protocols, were pivotal in identifying Larotrectinib as a groundbreaking targeted therapy for a genetically defined patient population, ultimately transforming the treatment landscape for TRK fusion-positive cancers.

References

- 1. Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of Larotrectinib Against the TRK Kinase Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of Larotrectinib, a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family. The information presented herein is curated from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Larotrectinib is a potent and selective small-molecule inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation and survival in cancers harboring NTRK gene fusions.[2][3]

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the quantitative data on the in vitro potency and selectivity of Larotrectinib against the TRK kinase family and a broader panel of kinases.

Table 1: In Vitro Potency of Larotrectinib against TRK Kinases

| Target Kinase | IC50 (nmol/L) |

| TRKA | 6.5[2][3] |

| TRKB | 8.1[2][3] |

| TRKC | 10.6[2][3] |

IC50 (half-maximal inhibitory concentration) values represent the concentration of Larotrectinib required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: Selectivity Profile of Larotrectinib

| Kinase Target | % Inhibition at 1000 nmol/L | IC50 (nmol/L) | Fold Selectivity vs. TRK (average) |

| TNK2 | >50% | 576[2] | ~68-fold |

| 225 other non-TRK kinases | <50% | >1000 | >100-fold[2][4] |

The selectivity of Larotrectinib was assessed against a panel of 226 non-TRK kinases. At a concentration of 1000 nmol/L, Larotrectinib demonstrated greater than 50% inhibition of only one other kinase, TNK2.[2] This high degree of selectivity contributes to its favorable safety profile, with most adverse events being of low severity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Determination of IC50)

This assay quantifies the ability of Larotrectinib to inhibit the enzymatic activity of purified TRK kinases in a cell-free system. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

-

Recombinant human TRKA, TRKB, and TRKC enzymes

-

Biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Larotrectinib (serial dilutions)

-

Streptavidin-coated plates

-

Wash buffer

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-